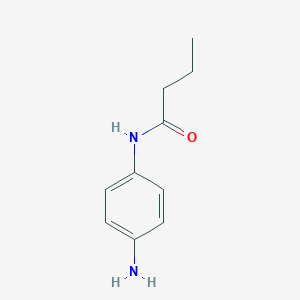

N-(4-aminophenyl)butanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-aminophenyl)butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFXCELCZRVHGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352216 | |

| Record name | N-(4-aminophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116884-02-7 | |

| Record name | N-(4-aminophenyl)butanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-AMINOPHENYL)BUTANAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-aminophenyl)butanamide: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies for N-(4-aminophenyl)butanamide. The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and protocols.

Chemical Structure and Identification

This compound is an organic compound featuring a butanamide group attached to an aniline moiety at the para-position.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₁₄N₂O[1][2] |

| SMILES | CCCC(=O)NC1=CC=C(C=C1)N[2] |

| InChI Key | LFXCELCZRVHGIJ-UHFFFAOYSA-N[1] |

| CAS Number | 116884-02-7[1][2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | [1][2] |

| Predicted pKa | 14.75 ± 0.70 | [1] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | [3] |

| Predicted LogP | 2.0074 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Rotatable Bonds | 3 | [2] |

| Purity | Typically available at 95+% | [2] |

| Storage Conditions | Sealed in dry, 2-8°C |

Synthesis Protocols

There are two primary and reliable methods for the synthesis of this compound. The selection of the pathway may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Acylation of p-Phenylenediamine

This method involves the direct acylation of p-phenylenediamine with a butanoylating agent, such as butyryl chloride or butanoic anhydride.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve p-phenylenediamine in a suitable inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, for example, triethylamine or pyridine, to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: Cool the solution in an ice bath and add butyryl chloride dropwise with continuous stirring.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Method 2: Reduction of N-(4-nitrophenyl)butanamide

This alternative two-step synthesis begins with the acylation of 4-nitroaniline, followed by the reduction of the nitro group.

Experimental Protocol:

-

Synthesis of N-(4-nitrophenyl)butanamide:

-

React 4-nitroaniline with butyric anhydride, often in the presence of a base like triethylamine.

-

Purify the resulting N-(4-nitrophenyl)butanamide intermediate, which may be isolated as a brown oily residue.

-

-

Reduction of the Nitro Group:

-

Dissolve the N-(4-nitrophenyl)butanamide intermediate in a solvent such as ethanol.

-

Perform a catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.[4]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter off the catalyst and concentrate the filtrate to obtain the crude this compound.

-

Purify the final product as described in Method 1.

-

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-7.5 ppm), corresponding to the two sets of chemically non-equivalent protons on the benzene ring. The protons ortho to the amino group will appear more upfield than those ortho to the amide group.

-

Amide Proton (N-H): A broad singlet, typically in the region of δ 8.0-9.5 ppm.

-

Amino Protons (NH₂): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is generally found more upfield than the amide proton.

-

Butanamide Chain Protons:

-

A triplet corresponding to the methyl (CH₃) group at the end of the chain (most upfield).

-

A sextet for the methylene (CH₂) group adjacent to the methyl group.

-

A triplet for the methylene (CH₂) group adjacent to the carbonyl group.

-

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm), corresponding to the four different carbon environments on the benzene ring. The carbon attached to the amino group will be the most shielded (upfield), while the carbon attached to the amide nitrogen will be more deshielded.

-

Butanamide Chain Carbons: Three signals corresponding to the three different carbon environments in the butyl chain.

Infrared (IR) Spectroscopy

-

N-H Stretching (Amine): Two sharp to medium bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.

-

N-H Stretching (Amide): A medium to strong band around 3300 cm⁻¹.

-

C=O Stretching (Amide): A strong, sharp absorption band in the range of 1630-1680 cm⁻¹.

-

C-N Stretching: Bands in the region of 1250-1350 cm⁻¹.

-

Aromatic C=C Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the fingerprint region that can indicate the substitution pattern of the benzene ring.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 178, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation patterns would involve cleavage of the amide bond and fragmentation of the butyl chain. Expect to see significant fragments corresponding to the loss of parts of the butyl group and potentially the butanamide moiety, leading to a fragment representing the p-aminophenyl cation.

Potential Biological Activity

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The N-acyl aniline scaffold is a common feature in many pharmaceutical agents. For instance, related N-(4-aminophenyl)-substituted benzamides have been investigated for their potential as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a role in angiogenesis. Further research is required to elucidate any specific biological roles or mechanisms of action for this compound.

References

N-(4-aminophenyl)butanamide synthesis protocols for laboratory use

An In-depth Technical Guide on the Laboratory Synthesis of N-(4-aminophenyl)butanamide

This technical guide provides a comprehensive overview of the laboratory synthesis of this compound, a fine chemical intermediate. The document details a reliable two-step synthetic pathway, including granular experimental protocols and characterization data. The intended audience for this guide includes researchers, chemists, and professionals in the fields of chemical synthesis and drug development.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial acylation of a commercially available starting material, followed by a chemical reduction to yield the final product.

-

Step 1: Acylation of p-Nitroaniline. The synthesis begins with the N-acylation of p-nitroaniline using butanoyl chloride. This reaction forms the intermediate, N-(4-nitrophenyl)butanamide. The reaction is a nucleophilic acyl substitution.[1][2]

-

Step 2: Reduction of the Nitro Group. The nitro group of the intermediate is subsequently reduced to a primary amine. This transformation is commonly accomplished via catalytic hydrogenation or using a metal-acid system, such as tin or iron in the presence of hydrochloric acid.[3][4] This step yields the target molecule, this compound.

The overall synthetic workflow is depicted below.

Caption: General two-step synthetic workflow for this compound.

Physicochemical and Characterization Data

The key properties of this compound are summarized below. While specific spectral data from literature is limited, expected values based on the chemical structure are provided for characterization purposes.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O | [5] |

| Molecular Weight | 178.23 g/mol | [5] |

| CAS Number | 116884-02-7 | [5] |

| Appearance | Expected to be a solid at room temperature | |

| ¹H NMR (Expected) | Signals corresponding to aromatic protons, amide N-H, amine N-H₂, and butyryl chain protons. | |

| ¹³C NMR (Expected) | Signals for aromatic carbons, amide carbonyl carbon, and aliphatic carbons of the butyryl chain. | |

| IR Spectroscopy (Expected) | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H bending. |

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(4-nitrophenyl)butanamide (Intermediate)

This protocol details the acylation of p-nitroaniline with butanoyl chloride.

Materials:

-

p-Nitroaniline

-

Butanoyl chloride (Butyryl chloride)

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve p-nitroaniline (1.0 eq) in anhydrous DCM.

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add butanoyl chloride (1.05 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction by adding 1 M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-(4-nitrophenyl)butanamide.

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the reduction of the nitro intermediate to the final amine product via catalytic hydrogenation.

Materials:

-

N-(4-nitrophenyl)butanamide (from Protocol 1)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Ethanol or Methanol

-

Hydrogen gas (H₂)

-

Celite or other filtering aid

Procedure:

-

To a hydrogenation flask, add N-(4-nitrophenyl)butanamide (1.0 eq) and ethanol.

-

Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[3]

-

Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Workflow and Pathway Visualizations

Purification Workflow

The following diagram illustrates the logical steps for the work-up and purification of the intermediate product from Protocol 1.

References

Navigating the Physicochemical Landscape of N-(4-aminophenyl)butanamide: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the solubility and stability of N-(4-aminophenyl)butanamide, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its behavior in common laboratory solvents and under various stress conditions. While specific experimental quantitative data for this compound is not widely available in published literature, this guide consolidates predicted data, information on structurally similar compounds, and detailed experimental protocols to empower researchers to determine its precise physicochemical properties.

Executive Summary

This compound is a molecule of interest in medicinal chemistry. Understanding its solubility and stability is paramount for successful formulation, dosing, and ensuring therapeutic efficacy and safety. This guide outlines the predicted solubility profile of this compound and discusses its likely degradation pathways based on the reactivity of its amide functional group. Detailed methodologies for experimentally determining solubility and performing forced degradation studies are provided to facilitate laboratory investigations.

Physicochemical Properties

This compound possesses a molecular weight of 178.23 g/mol and a molecular formula of C₁₀H₁₄N₂O.[1] Key computed properties that influence its solubility and stability are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 178.23 g/mol | [1] |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| XLogP3-AA | 1.5 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Topological Polar Surface Area | 55.1 Ų | [1] |

| Rotatable Bond Count | 3 | [1] |

Solubility Profile

Direct experimental quantitative solubility data for this compound in common laboratory solvents is limited in publicly available literature. However, based on its structure and data from similar compounds, a qualitative and estimated solubility profile can be predicted.

An estimated water solubility for a structurally similar compound, 4-aminophenyl butyramide, is 19,520 mg/L at 25°C.[2] For comparison, the solubility of 4-aminobenzamide, another related structure, has been determined in various solvents, showing a trend of higher solubility in polar aprotic solvents like DMF and methanol compared to less polar or protic solvents.[3]

Table 1: Predicted and Comparative Solubility of this compound and Related Compounds

| Solvent | Predicted Solubility of this compound | Rationale / Comparative Data |

| Water | Sparingly Soluble | Estimated solubility of 4-aminophenyl butyramide is ~19.5 g/L.[2] The presence of both polar (amino, amide) and nonpolar (phenyl, butyl) groups suggests moderate aqueous solubility. |

| Ethanol | Soluble | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor, facilitating interaction with the amide and amino groups. |

| Methanol | Soluble | Similar to ethanol, methanol is a polar protic solvent capable of hydrogen bonding, suggesting good solubility. For 4-aminobenzamide, solubility is high in methanol.[3] |

| Acetone | Soluble | As a polar aprotic solvent, acetone can act as a hydrogen bond acceptor, likely leading to good solubility. |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble | DMSO is a strong polar aprotic solvent, highly effective at solvating a wide range of organic molecules. |

| N,N-Dimethylformamide (DMF) | Freely Soluble | Similar to DMSO, DMF is a polar aprotic solvent with strong solvating capabilities for amide-containing compounds. 4-aminobenzamide shows high solubility in DMF.[3] |

Stability Profile and Degradation Pathways

The primary route of degradation for this compound is expected to be the hydrolysis of the amide bond.[4] This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 4-aminobutanoic acid and p-phenylenediamine. Other potential degradation pathways include oxidation of the aromatic amino group and photodecomposition.[4]

Table 2: Stability Data for Structurally Related Amide-Containing Compounds

| Compound | Condition | Rate Constant (k) | Reference |

| Procaine (a 4-amino-N-substituted amide analog) | Acid-Catalyzed Hydrolysis (97.3 °C) | 38.5 x 10⁻⁶ sec⁻¹ | [4] |

| N-(4'-aminophenyl)phthalimide | HCl-independent Hydrolysis (35°C, µ = 1.0M) | 5.83 x 10⁻⁷ s⁻¹ | [4] |

| N-(4'-aminophenyl)phthalimide | HCl-dependent Hydrolysis (35°C, µ = 1.0M) | 15.2 x 10⁻⁶ M⁻¹s⁻¹ | [4] |

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound under hydrolytic conditions.

Caption: Potential hydrolytic degradation pathways of this compound.

Experimental Protocols

To obtain precise quantitative data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, methanol, acetone, DMSO, DMF).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

-

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the concentration of the saturated solution.

Stability Assessment: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat the mixture under the same conditions as the acidic hydrolysis. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.

-

Thermal Degradation: Store a solid sample of the compound in an oven at an elevated temperature (e.g., 70°C) for a specified duration. Dissolve the stressed solid in the initial solvent for analysis.

-

Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH guidelines. A control sample should be kept in the dark.

-

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

Experimental Workflow for Stability Indicating Method Development

Caption: A typical workflow for developing a stability-indicating analytical method.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. While quantitative experimental data is sparse, the provided predictions, comparative data, and detailed experimental protocols offer a robust framework for researchers to conduct their own investigations. The inherent instability of the amide bond to hydrolysis is the primary stability concern, and the provided forced degradation protocol will be instrumental in developing stable formulations and robust analytical methods for this promising pharmaceutical intermediate.

References

N-(4-aminophenyl)butanamide as a synthetic building block in organic chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-(4-aminophenyl)butanamide is a valuable synthetic intermediate in organic chemistry, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive primary aromatic amine and an amide functionality, allows for diverse chemical modifications, making it an ideal scaffold for the synthesis of more complex molecules with a wide range of biological activities and material properties. This guide provides a comprehensive overview of its synthesis, characterization, and applications as a synthetic building block.

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: the acylation of p-phenylenediamine or the reduction of N-(4-nitrophenyl)butanamide.

Route 1: Acylation of p-Phenylenediamine

This method involves the direct reaction of p-phenylenediamine with a butanoylating agent such as butyryl chloride or butyric anhydride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid or butyric acid byproduct.

Route 2: Reduction of N-(4-nitrophenyl)butanamide

This two-step approach first involves the synthesis of N-(4-nitrophenyl)butanamide by acylating 4-nitroaniline with a butanoylating agent. The intermediate nitro compound is then reduced to the desired this compound. This reduction can be accomplished using various methods, including catalytic hydrogenation or metal-acid systems.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acylation of p-Phenylenediamine

-

Materials: p-Phenylenediamine, butyryl chloride, triethylamine (TEA), and dichloromethane (DCM).

-

Procedure:

-

Dissolve p-phenylenediamine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add butyryl chloride (1.05 equivalents) dropwise to the cooled solution with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Protocol 2: Synthesis of this compound via Reduction of N-(4-nitrophenyl)butanamide

Step A: Synthesis of N-(4-nitrophenyl)butanamide

-

Materials: 4-Nitroaniline, butyric anhydride, and pyridine.

-

Procedure:

-

In a round-bottom flask, dissolve 4-nitroaniline (1.0 equivalent) in pyridine.

-

Add butyric anhydride (1.2 equivalents) to the solution.

-

Heat the reaction mixture at 60-80 °C for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry to obtain N-(4-nitrophenyl)butanamide.

-

Step B: Reduction of N-(4-nitrophenyl)butanamide

-

Materials: N-(4-nitrophenyl)butanamide, iron powder, acetic acid, and ethanol/water mixture.

-

Procedure:

-

Suspend N-(4-nitrophenyl)butanamide (1.0 equivalent) in a mixture of ethanol and water.

-

Add iron powder (3.0-5.0 equivalents) and a catalytic amount of acetic acid.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield this compound.

-

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 116884-02-7 |

| Appearance | Predicted: Off-white to light brown solid |

| Melting Point | Not reported |

| Solubility | Soluble in methanol, ethanol, DMSO, DMF |

| Spectroscopic Data | Predicted Chemical Shifts (δ ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR (400 MHz, DMSO-d₆) | ~9.5 (s, 1H, NH-amide), 7.2-7.4 (d, 2H, Ar-H), 6.5-6.7 (d, 2H, Ar-H), 4.9 (s, 2H, NH₂), 2.1 (t, 2H, -CH₂-CO), 1.5 (sextet, 2H, -CH₂-), 0.9 (t, 3H, -CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | ~171 (C=O), ~145 (C-NH₂), ~128 (C-NH), ~121 (Ar-CH), ~114 (Ar-CH), ~38 (-CH₂-CO), ~19 (-CH₂-), ~14 (-CH₃) |

| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching), ~3050 (Ar C-H stretching), ~2950 (Aliphatic C-H stretching), ~1650 (C=O stretching, Amide I), ~1540 (N-H bending, Amide II), ~1600, 1500 (Ar C=C stretching) |

| Mass Spectrometry (EI) | m/z (%): 178 (M⁺), 108 ([M-C₄H₆O]⁺), 92, 77 |

Applications as a Synthetic Building Block

This compound serves as a versatile building block for the synthesis of a variety of more complex molecules, particularly in the development of bioactive compounds. The primary amino group provides a nucleophilic site for further functionalization, such as amide or sulfonamide bond formation, alkylation, or participation in cyclization reactions to form heterocyclic systems.

Synthesis of DNA Methyltransferase Inhibitors

A notable application of the N-(4-aminophenyl) scaffold is in the design of DNA methyltransferase (DNMT) inhibitors. DNMTs are enzymes that catalyze the methylation of DNA, an epigenetic modification that plays a crucial role in gene silencing. Aberrant DNA methylation patterns are a hallmark of cancer, often leading to the silencing of tumor suppressor genes. Inhibitors of DNMTs can reverse this process, leading to the re-expression of these critical genes.

Derivatives of N-(4-aminophenyl)benzamide have been synthesized and evaluated as analogues of the known DNMT inhibitor SGI-1027.[2] These syntheses typically involve the coupling of a substituted benzoic acid with an N-(4-aminophenyl) derivative, highlighting the utility of this core structure.

This protocol describes the synthesis of an analogue where a quinoline moiety is coupled to the amino group of an N-(4-aminophenyl)acetamide derivative, which is structurally related to this compound.

-

Materials: N-(4-aminophenyl)acetamide, 4-chloroquinoline, and a suitable solvent and base (e.g., N,N-dimethylformamide (DMF) and potassium carbonate).

-

Procedure:

-

To a solution of N-(4-aminophenyl)acetamide (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).

-

Add 4-chloroquinoline (1.1 equivalents) to the mixture.

-

Heat the reaction mixture at 100-120 °C for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired N-(4-(quinolin-4-ylamino)phenyl)acetamide.

-

Logical Relationships and Workflows

The synthesis and application of this compound can be represented in various logical workflows and pathways.

Caption: Synthetic routes to this compound.

Caption: General workflow for synthesizing DNMT inhibitors.

Caption: Simplified signaling pathway of DNMT inhibition.

References

- 1. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

N-(4-aminophenyl)butanamide Derivatives: A Comprehensive Technical Guide to their Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of N-(4-aminophenyl)butanamide have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth analysis of the anti-inflammatory, anticancer, and antimicrobial potential of these compounds. We present a comprehensive summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of the intricate signaling pathways involved. This document aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Introduction

The this compound core structure has attracted significant interest in drug discovery due to its synthetic tractability and its ability to interact with various biological targets. By modifying the butanamide side chain and the aniline moiety, a diverse library of derivatives can be generated, leading to a broad range of pharmacological effects. This guide will explore the key biological activities associated with these derivatives, providing a foundation for future research and development in this promising area.

Anti-inflammatory Activity

Certain this compound derivatives, particularly those integrated into larger heterocyclic systems like benzoxazoles, have shown significant anti-inflammatory properties. These compounds can modulate the production of pro-inflammatory cytokines, which are key mediators in the inflammatory response.

Quantitative Data: Inhibition of Pro-inflammatory Cytokine mRNA Expression

Novel benzoxazole derivatives incorporating a 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide moiety have been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the expression of key pro-inflammatory cytokine mRNAs, such as Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[1][2] The inhibitory activities of these compounds are summarized in Table 1.

| Compound ID | Modification | IL-1β mRNA Expression (% of LPS control) | IL-6 mRNA Expression (% of LPS control) | Reference |

| 4d | Synthetic Intermediate | Data not specified | 5.3 | [1] |

| 5c | Specific benzoxazole substitution | Data not specified | 4.6 | [1] |

| 5d | Specific benzoxazole substitution | Potent Inhibition | 7.5 | [1] |

| 5f | Specific benzoxazole substitution | Potent Inhibition | 7.2 | [1] |

| 5m | Specific benzoxazole substitution | Data not specified | 9.0 | [1] |

Note: The compounds were tested at a concentration of 10 μM in human keratinocyte HaCaT cells.[1]

Signaling Pathway: LPS-induced Pro-inflammatory Cascade

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system.[3] It primarily signals through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) pathway.[3][4] This culminates in the transcription and release of pro-inflammatory cytokines like IL-1β and IL-6. The this compound derivatives likely exert their anti-inflammatory effects by interfering with this pathway.

Figure 1: LPS-induced Pro-inflammatory Signaling Pathway.

Experimental Protocol: Quantification of Cytokine mRNA Expression by RT-qPCR

The following protocol outlines the key steps for quantifying the effect of this compound derivatives on LPS-induced cytokine mRNA expression in cell culture.

-

Cell Culture and Treatment:

-

Seed human keratinocyte HaCaT cells in 6-well plates and culture until they reach 70-80% confluency.

-

Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 6 hours.

-

-

RNA Extraction:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., TRIzol reagent).

-

Extract total RNA according to the manufacturer's protocol, followed by purification and quantification.

-

-

Reverse Transcription (RT):

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) primers.

-

-

Quantitative Polymerase Chain Reaction (qPCR):

-

Perform qPCR using the synthesized cDNA, specific primers for IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green).

-

The thermal cycling conditions typically involve an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

-

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of key enzymes involved in cancer progression like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and DNA methyltransferases (DNMTs).

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of various this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 2: Cytotoxicity of N-(4-aminophenyl)-substituted Benzamide Derivatives [5]

| Compound ID | HCT116 (Colon) IC50 (µM) | HePG2 (Liver) IC50 (µM) | Hela (Cervical) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 5d | 6.09 | 2.39 | 8.94 | 4.81 |

| 5h | 5.89 | 6.74 | - | - |

Table 3: Cytotoxicity of 4-Amino-N-(4-aminophenyl)benzamide Analogues (DNMT Inhibitors)

| Compound ID | KG-1 (Leukemia) IC50 (µM) | Reference |

| SGI-1027 (Reference) | ~5 | [6] |

| Derivative 12 | Comparable to SGI-1027 | [6] |

| Derivative 16 | Comparable to SGI-1027 | [6] |

| Derivative 31 | Comparable to SGI-1027 | [6] |

| Derivative 32 | Comparable to SGI-1027 | [6] |

Signaling Pathways

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[8][9] Some this compound derivatives act as inhibitors of VEGFR-2, thereby blocking this pro-angiogenic signaling.

Figure 2: VEGFR-2 Signaling Pathway in Angiogenesis.

DNA methylation is an epigenetic mechanism that plays a crucial role in gene regulation. In cancer, hypermethylation of promoter regions of tumor suppressor genes by DNA methyltransferases (DNMTs) can lead to their silencing.[10][11] this compound analogues have been developed as DNMT inhibitors, which can reverse this hypermethylation and reactivate the expression of tumor suppressor genes.[6]

Figure 3: Mechanism of DNA Methylation and its Inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

-

MTT Addition:

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentrations.

-

Antimicrobial Activity

Derivatives of this compound, particularly those containing a sulfonamide moiety, have been investigated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of sulfonamide derivatives of 4-(4-aminophenyl)morpholin-3-one and other related compounds has been determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Table 4: Antimicrobial Activity of Sulfonamide Derivatives [2][12]

| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) |

| 1a | S. aureus ATCC 25923 | 256 |

| 1a | Clinical S. aureus | 256-512 |

| 1b | S. aureus ATCC 25923 | 64 |

| 1b | Clinical S. aureus | 64 |

| 1c | S. aureus ATCC 25923 | 128 |

| 1c | Clinical S. aureus | 64 |

| 1d | S. aureus ATCC 25923 | 64 |

| 1d | Clinical S. aureus | 64 |

| Sulfonamide I | S. aureus ATCC 29213 | 32 |

| Sulfonamide II | S. aureus ATCC 29213 | 64 |

| Sulfonamide III | S. aureus ATCC 29213 | 128 |

Note: The specific structures of compounds 1a-d and Sulfonamides I-III can be found in the cited literature.[2][12]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow outlines the general procedure for determining the MIC of this compound derivatives.

References

- 1. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis and biological evaluation of 4-amino-N- (4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-(4-Aminophenyl)butanamide (CAS 116884-02-7)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical properties, synthesis, and suppliers of N-(4-aminophenyl)butanamide (CAS 116884-02-7). It is important to note that, based on publicly available scientific literature, there is no specific information regarding the biological activity, mechanism of action, or involvement in signaling pathways for this particular compound. The experimental protocols provided are generalized synthetic procedures.

Core Properties

This compound is an organic compound belonging to the class of N-substituted butanamides. Its chemical structure consists of a butanamide group attached to the nitrogen of a 4-aminophenyl moiety.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 116884-02-7 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O | [3] |

| Molecular Weight | 178.23 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | CCCC(=O)NC1=CC=C(C=C1)N | [3] |

| InChI | InChI=1S/C10H14N2O/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3,11H2,1H3,(H,12,13) | [3] |

| InChIKey | LFXCELCZRVHGIJ-UHFFFAOYSA-N | [3] |

| Predicted pKa | 14.75 ± 0.70 | [3] |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | N/A |

| Predicted logP | 2.0074 | N/A |

Synthesis

The primary synthetic route to this compound involves the reduction of its nitro precursor, N-(4-nitrophenyl)butanamide.[3] A general workflow for the synthesis of N-aryl-butanamides can also be adapted.

Synthetic Workflow

The synthesis can be conceptualized in the following two main steps:

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound.

Method 1: Reduction of N-(4-nitrophenyl)butanamide using Pd/C Catalyzed Hydrogenation

This method is a common and effective way to reduce aromatic nitro groups.[4]

-

Materials:

-

N-(4-nitrophenyl)butanamide

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve N-(4-nitrophenyl)butanamide in ethanol in a reaction vessel suitable for hydrogenation.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (disappearance of the starting material), filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with additional ethanol.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

-

Method 2: Reduction of N-(4-nitrophenyl)butanamide using Iron in Acetic Acid

This method provides an alternative to catalytic hydrogenation.[5][6]

-

Materials:

-

N-(4-nitrophenyl)butanamide

-

Iron powder (Fe)

-

Ethanol

-

Water

-

Acetic acid (CH₃COOH)

-

-

Procedure:

-

Create a suspension of N-(4-nitrophenyl)butanamide in a mixture of ethanol and water.

-

Heat the suspension to reflux.

-

To the refluxing suspension, add iron powder and a catalytic amount of acetic acid.

-

Continue refluxing and monitor the reaction by TLC or HPLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove excess iron and other solids.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue can be purified by extraction and subsequent recrystallization or column chromatography to yield this compound.

-

Biological Activity and Signaling Pathways

Currently, there is no information available in the public domain regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. Research on structurally related N-(4-aminophenyl) derivatives suggests that this chemical scaffold can be incorporated into molecules with a range of biological activities, including potential antitumor and enzyme inhibitory properties. However, the specific biological function of this compound itself has not been reported.

Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes.

| Supplier | Location | Notes |

| Sigma-Aldrich | Global | Sold as part of their collection of rare and unique chemicals; analytical data is not collected by the supplier.[7] |

| AK Scientific, Inc. | San Francisco, CA, USA | Products are for research and development use only. |

| ChemScene | Global | Purity of 95+% is indicated.[5] |

| ChemicalBook | Global | Lists multiple suppliers and pricing information. |

| BLDpharm | Global | Provides the compound with specified purity. |

| Princeton BioMolecular Research, Inc. | Monmouth Junction, NJ, USA | - |

| Santa Cruz Biotechnology, Inc. | Dallas, TX, USA | - |

| AOKChem | Shanghai, China | - |

| abcr GmbH | Germany | - |

| Crysdot | - | - |

| LabNovo | - | - |

| EvitaChem | - | - |

| Otto Chemie Pvt Ltd | India | - |

| Parapropamol | - | - |

| AA Blocks | - | - |

| Fisher Scientific | - | - |

| Bide Pharmatech | - | - |

| Chemchart | - | - |

References

- 1. N-(4-nitrophenyl)butanamide | 54191-12-7 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. N-(4-nitrophenyl)butanamide | C10H12N2O3 | CID 346259 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Modeling of N-(4-aminophenyl)butanamide and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of N-(4-aminophenyl)butanamide and its structurally related analogues. Due to the limited specific data on this compound in the context of drug design, this guide focuses on its close analogues, primarily N-(4-aminophenyl)benzamide derivatives. The principles and methodologies described herein are directly applicable to the in silico assessment of this compound. This document details computational approaches, relevant biological targets, experimental protocols for synthesis and biological evaluation, and presents quantitative data to inform rational drug design.

Introduction

This compound and its analogues represent a scaffold of significant interest in medicinal chemistry. The core structure, featuring a flexible butanamide or a more rigid benzamide linker between two phenyl rings, offers a versatile platform for designing molecules that can interact with a variety of biological targets. In silico modeling plays a pivotal role in accelerating the discovery and optimization of drug candidates by predicting their binding affinities, pharmacokinetic properties, and potential biological activities before their actual synthesis.

This guide explores the application of various computational techniques, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling, to analogues of this compound. These studies have primarily focused on their potential as inhibitors of key enzymes implicated in cancer and other diseases, such as DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and vascular endothelial growth factor receptor 2 (VEGFR-2).

In Silico Modeling Methodologies

A variety of computational methods are employed to predict the biological activity and understand the mechanism of action of this compound analogues.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For N-(4-aminophenyl)benzamide analogues, docking studies have been instrumental in elucidating binding modes within the active sites of targets like DNMTs and tyrosine kinases. These studies help in understanding key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity.[1]

Quantitative Structure-Activity Relationship (QSAR)

QSAR models correlate the chemical structure of compounds with their biological activity. For aminophenyl benzamide derivatives, 3D-QSAR models have been developed to understand the structural requirements for HDAC inhibition.[2][3] These models suggest that hydrophobic character is crucial for inhibitory activity, and the inclusion of hydrophobic substituents is likely to enhance potency.[2][3] Additionally, hydrogen bond donating groups positively contribute to HDAC inhibition, while electron-withdrawing groups have a negative influence.[2][3]

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[4] For aminophenyl benzamide derivatives targeting HDACs, a five-point pharmacophore model has been developed, consisting of two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor.[2][3] This model serves as a 3D query for virtual screening to identify novel, potent inhibitors from large compound databases.

The general workflow for these in silico studies is depicted below.

Caption: A generalized workflow for in silico modeling of small molecules.

Biological Targets and Activity Data

Analogues of this compound have been investigated against several key biological targets, primarily in the context of oncology.

DNA Methyltransferase (DNMT) Inhibition

Quinoline-based analogues of 4-amino-N-(4-aminophenyl)benzamide have been designed and evaluated as inhibitors of DNA methylation.[5] Some of these compounds exhibited activities comparable to the parent compound, SGI-1027, and were found to be more potent against human DNMT3A than DNMT1.[5]

Histone Deacetylase (HDAC) Inhibition

N-(2-aminophenyl)-benzamide derivatives have been studied as HDAC2 inhibitors.[6] QSAR models have been developed to predict their inhibitory activity and guide the design of more potent analogues.[6]

Tyrosine Kinase Inhibition

Derivatives of 4-(arylaminomethyl)benzamide have been synthesized and evaluated as potential tyrosine kinase inhibitors.[1] Several compounds showed potent inhibitory activity against kinases such as EGFR.[1] N-(4-aminophenyl)-substituted benzamides have also been investigated as VEGFR-2 inhibitors.

Cytotoxicity Data

The cytotoxic effects of these analogues have been evaluated in various cancer cell lines. For instance, quinoline-based analogues of 4-amino-N-(4-aminophenyl)benzamide showed cytotoxicity against leukemia KG-1 cells in the micromolar range.[5]

Table 1: Summary of Biological Activity of N-(4-aminophenyl)benzamide Analogues

| Compound Class | Target | Key Findings | Reference |

| Quinoline-based 4-amino-N-(4-aminophenyl)benzamides | DNMT1, DNMT3A | Potent inhibition, with some analogues more active against DNMT3A. Micromolar cytotoxicity in KG-1 cells. | [5] |

| N-(2-aminophenyl)-benzamides | HDAC2 | Amenable to QSAR modeling to predict inhibitory activity. | [6] |

| 4-(Arylaminomethyl)benzamides | Tyrosine Kinases (e.g., EGFR) | Potent inhibitory activity observed for several analogues. | [1] |

| N-(4-aminophenyl)-substituted benzamides | VEGFR-2 | Investigated as potential inhibitors. |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for the synthesis and biological evaluation of N-(4-aminophenyl)benzamide analogues.

Synthesis Protocol: N-(4-aminophenyl)-substituted benzamides

A general synthetic route for N-(4-aminophenyl)-substituted benzamides involves the following steps:

-

Acyl Chloride Formation: The corresponding benzoic acid is reacted with thionyl chloride (SOCl₂), typically under reflux conditions for 2-3 hours, to form the acyl chloride.

-

Amide Formation: The resulting acyl chloride is then reacted with p-nitroaniline in a suitable solvent like dichloromethane (DCM) in the presence of a base such as triethylamine (TEA) at room temperature for 24 hours.

-

Nitro Group Reduction: The nitro group of the amide intermediate is reduced to an amine using methods like catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol.

Caption: General synthetic scheme for N-(4-aminophenyl)-substituted benzamides.

Biological Assay Protocols

This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

-

Master Mix Preparation: A master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-Glu,Tyr 4:1) is prepared.

-

Plate Setup: The master mix is added to the wells of a 96-well plate.

-

Inhibitor Addition: The test compound (dissolved in DMSO and diluted in kinase buffer) is added to the "Test Inhibitor" wells. A diluent solution is added to the "Blank" and "Positive Control" wells.

-

Enzyme Addition: Diluted VEGFR-2 kinase is added to the "Positive Control" and "Test Inhibitor" wells. Kinase buffer is added to the "Blank" wells.

-

Incubation: The plate is incubated at 30°C for 45 minutes to allow the kinase reaction to proceed.

-

Detection: A detection reagent, such as Kinase-Glo™ MAX, is added to each well. This reagent measures the amount of ATP remaining in the well.

-

Luminescence Reading: After a brief incubation at room temperature, the luminescence is read using a microplate reader. The "Blank" reading is subtracted from all other readings. The inhibitory activity is calculated as the percentage reduction in kinase activity compared to the positive control.[5][7][8]

Caption: Workflow for a typical VEGFR-2 kinase inhibition assay.

This assay measures the inhibition of histone deacetylase activity.

-

Reagent Preparation: Prepare serial dilutions of the test compound in HDAC assay buffer.

-

Reaction Setup: In a 96-well black microplate, add the assay buffer, test compound (or DMSO for control), and diluted recombinant HDAC enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add a fluorogenic HDAC substrate to all wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Development: Add a developer solution (containing a stop solution like Trichostatin A) to stop the reaction and initiate the development of the fluorescent signal.

-

Final Incubation: Incubate at room temperature for 15 minutes, protected from light.

-

Fluorescence Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 355-360 nm excitation and 460 nm emission). The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.[4][9]

This assay measures the activity or inhibition of DNA methyltransferases.

-

Assay Setup: Add assay buffer, S-adenosyl-L-methionine (Adomet), and the nuclear extract or purified DNMT enzyme to the wells of a strip-well plate coated with a cytosine-rich DNA substrate. For inhibition studies, add the test inhibitor.

-

Incubation: Incubate the plate at 37°C for 1.5 to 2 hours to allow for DNA methylation.

-

Washing: Wash the wells to remove unbound components.

-

Antibody Incubation: Add a capture antibody that specifically recognizes 5-methylcytosine and incubate at room temperature.

-

Washing: Wash the wells.

-

Detection: Add a detection antibody and a developing solution to generate a colorimetric signal.

-

Absorbance Reading: Stop the reaction and read the absorbance on a microplate reader at 450 nm. The DNMT activity is inversely proportional to the signal intensity.[3][10][11]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at a wavelength of around 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[6]

Conclusion

In silico modeling is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of new chemical entities. For this compound and its analogues, computational approaches such as molecular docking, QSAR, and pharmacophore modeling have provided valuable insights into their potential as therapeutic agents, particularly as inhibitors of enzymes involved in cancer progression. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and optimize novel compounds based on this promising scaffold. The integration of in silico predictions with robust experimental validation, following the detailed protocols provided, is key to advancing these compounds from discovery to clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. epigentek.com [epigentek.com]

- 4. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. DNMT1 Inhibitor Screening Assay Kit (ab113465) is not available | Abcam [abcam.com]

- 11. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]

An In-depth Review of N-(4-aminophenyl)butanamide and its Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-aminophenyl)butanamide is a chemical scaffold that has garnered interest in medicinal chemistry as a foundational structure for the development of various therapeutic agents. While the parent compound itself is not extensively studied for its biological activity, its derivatives have shown significant promise in oncology and epigenetics. This technical guide provides a comprehensive overview of the synthesis of this compound and delves into the medicinal chemistry applications of its key derivatives, focusing on their mechanism of action, quantitative biological data, and the experimental protocols used for their evaluation.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process that involves the protection of a starting material, amide bond formation, and a final deprotection step to yield the desired product.

Experimental Protocol: Synthesis of this compound

Step 1: Protection of 4-aminobutanoic acid

To a solution of 4-aminobutanoic acid in a mixture of dioxane and water, sodium hydroxide is added. The reaction mixture is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane is added dropwise. The reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is acidified with 1N HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield Boc-protected 4-aminobutanoic acid.[1]

Step 2: Amide Coupling with 4-nitroaniline

The Boc-protected 4-aminobutanoic acid is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM). To this solution, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-hydroxybenzotriazole (HOBt) are added. Subsequently, 4-nitroaniline is added, and the reaction mixture is stirred at room temperature for 24 hours. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford N-(4-nitrophenyl)-4-(tert-butoxycarbonylamino)butanamide.[1]

Step 3: Deprotection and Reduction to Yield this compound

The Boc-protected intermediate is dissolved in DCM, and trifluoroacetic acid (TFA) is added. The reaction mixture is stirred at room temperature for a few hours to remove the Boc protecting group. The solvent and excess acid are removed under reduced pressure. The resulting intermediate, 4-amino-N-(4-nitrophenyl)butanamide, is then subjected to reduction. This can be achieved by catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol or methanol.[2] The catalyst is filtered off, and the solvent is evaporated to yield the final product, this compound.

Medicinal Chemistry Applications of this compound Derivatives

While this compound itself has limited reported biological activity, its core structure is a key component in two classes of derivatives with significant therapeutic potential: anticancer agents and DNA methyltransferase inhibitors.

N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivatives as Anticancer Agents

A novel class of molecules based on the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide scaffold has demonstrated potent activity against both sensitive and resistant cancer cell lines.[3]

The lead compound from this series, 6b , has shown high in vitro potency against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) cell lines.[3]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 6b | A375 (Melanoma) | 0.08 |

| A375-R (Resistant Melanoma) | 0.12 | |

| K562 (CML) | 0.09 |

These compounds induce cell death through the concomitant induction of apoptosis and autophagy.[3]

The cytotoxic effects of these derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours.

-

Compound Treatment: Serial dilutions of the test compound are prepared in culture medium. The medium from the wells is replaced with 100 µL of the diluted compound solutions.

-

Incubation: The plate is incubated for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The plate is shaken for 15 minutes, and the absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined.[4]

4-Amino-N-(4-aminophenyl)benzamide Analogues as DNA Methyltransferase (DNMT) Inhibitors

Analogues of the quinoline-based compound SGI-1027, which feature a 4-amino-N-(4-aminophenyl)benzamide core, are potent inhibitors of DNA methyltransferases (DNMTs).[5]

SGI-1027 inhibits DNMT1, DNMT3A, and DNMT3B with IC₅₀ values in the low micromolar range.[5][6]

| Compound | Target | IC₅₀ (µM) |

| SGI-1027 | DNMT1 | 12.5 (poly(dI-dC) as substrate) / 6.0 (hemimethylated DNA as substrate)[7] |

| DNMT3A | 8.0[7] | |

| DNMT3B | 7.5[7] |

These compounds have been shown to induce the re-expression of silenced tumor suppressor genes and exhibit cytotoxicity against leukemia cells.[5]

These non-nucleoside inhibitors act by competitively binding to the S-adenosyl-L-methionine (SAM) cofactor binding site of DNMTs, preventing the transfer of a methyl group to DNA. This leads to the demethylation of DNA, re-expression of tumor suppressor genes, and subsequent induction of apoptosis in cancer cells.[6][8]

The inhibitory activity of these compounds against DNMTs can be determined using a radioisotopic assay.[1][8]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing an assay buffer, a DNA substrate (e.g., 500 ng of poly(dI-dC)), and the desired concentration of the test compound (or DMSO for control).

-

Enzyme Addition: The reaction is initiated by adding the recombinant DNMT enzyme (e.g., 500 ng of DNMT1, DNMT3A, or DNMT3B).

-

Cofactor Addition: Tritiated S-adenosyl-L-methionine ([³H]-SAM) is added to the reaction mixture (e.g., 75-150 nM).

-

Incubation: The reaction is incubated at 37°C for 1 hour.

-

Reaction Termination and Washing: The reaction is stopped by spotting the mixture onto a filter disc (e.g., Whatman DE-81). The discs are washed multiple times with a sodium phosphate buffer to remove unincorporated [³H]-SAM.

-

Scintillation Counting: The radioactivity retained on the dried filter discs is measured using a scintillation counter.

-

Data Analysis: The percentage of inhibition is calculated relative to the control, and IC₅₀ values are determined by plotting the percent inhibition against a range of inhibitor concentrations.[8]

Pharmacokinetics

There is a notable lack of publicly available quantitative pharmacokinetic data for this compound and its prominent derivatives discussed in this review. While some studies mention "good pharmacokinetic properties" for certain lead compounds, specific parameters such as clearance, volume of distribution, half-life, and oral bioavailability have not been detailed in the reviewed literature.[3] Further studies are required to characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) profiles of these compounds to assess their potential as clinical drug candidates.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry. While the parent compound has limited documented biological activity, its derivatives have emerged as promising therapeutic agents, particularly in the fields of oncology and epigenetics. The N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives exhibit potent anticancer activity by inducing both apoptosis and autophagy. The 4-amino-N-(4-aminophenyl)benzamide analogues of SGI-1027 are effective inhibitors of DNA methyltransferases, leading to the re-expression of tumor suppressor genes. This technical guide provides a foundational understanding of the synthesis, biological activities, and experimental evaluation of this important class of compounds, highlighting their potential for further drug development. Future research should focus on detailed pharmacokinetic and in vivo efficacy studies to translate the promising in vitro results into clinical applications.

References

- 1. SGI-1027 | DNA Methyltransferase | Apoptosis | TargetMol [targetmol.com]

- 2. DNMTs inhibitor SGI-1027 induces apoptosis in Huh7 human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Optimization of N-(4-(3-Aminophenyl)thiazol-2-yl)acetamide as a Novel Scaffold Active against Sensitive and Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using N-(4-aminophenyl)butanamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of kinase inhibitors based on the N-(4-aminophenyl)butanamide scaffold. This document offers detailed synthetic protocols, methodologies for biological evaluation, and insights into the relevant signaling pathways.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention[1]. Small molecule kinase inhibitors have emerged as a major therapeutic modality. The this compound scaffold serves as a versatile starting point for the development of such inhibitors. The butanamide moiety provides a flexible linker, while the aminophenyl group can be readily modified to interact with specific residues within the ATP-binding pocket of various kinases, thereby enhancing potency and selectivity[1].

Synthesis of this compound and Derivatives

The synthesis of kinase inhibitors from this compound typically involves a multi-step process, starting with the synthesis of the core scaffold followed by the addition of various substituents to explore structure-activity relationships (SAR).

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis of the this compound core scaffold starting from 4-nitroaniline and butyryl chloride.

Step 1: Synthesis of N-(4-nitrophenyl)butanamide

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-nitroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.2 eq), to the solution and stir at room temperature.

-

Acylation: Slowly add butyryl chloride (1.1 eq) to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(4-nitrophenyl)butanamide.

Step 2: Reduction of N-(4-nitrophenyl)butanamide to this compound

-

Reaction Setup: Dissolve N-(4-nitrophenyl)butanamide (1.0 eq) in a suitable solvent such as ethanol or methanol.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 2-4 hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

-

Purification: Concentrate the filtrate under reduced pressure to obtain this compound, which can be used in the next step without further purification if sufficiently pure.

Protocol 2: General Synthesis of N-Substituted Kinase Inhibitors

The primary amino group of this compound can be further functionalized to generate a library of potential kinase inhibitors. A common approach is the coupling with various substituted aromatic or heteroaromatic moieties.

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 eq) with a substituted aryl/heteroaryl halide (e.g., chloride, bromide) or a boronic acid derivative (1.1 eq).

-

Catalyst and Ligand: For coupling with aryl halides, use a palladium catalyst such as Pd₂(dba)₃ and a suitable ligand like Xantphos. For Suzuki coupling with boronic acids, use a catalyst like Pd(PPh₃)₄.

-